molecular formula C28H28N2O2 B14361156 4,8-Bis(4-propylanilino)naphthalene-1,5-dione CAS No. 91023-90-4

4,8-Bis(4-propylanilino)naphthalene-1,5-dione

Cat. No.: B14361156
CAS No.: 91023-90-4
M. Wt: 424.5 g/mol
InChI Key: IAPYQQDSMBTHPD-UHFFFAOYSA-N
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Description

4,8-Bis(4-propylanilino)naphthalene-1,5-dione is a chemical compound known for its unique structure and properties. It belongs to the class of naphthoquinones, which are characterized by a naphthalene ring system with quinone functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Bis(4-propylanilino)naphthalene-1,5-dione typically involves the reaction of naphthalene-1,5-dione with 4-propylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent. The process involves the formation of an intermediate, which then undergoes further reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4,8-Bis(4-propylanilino)naphthalene-1,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups onto the naphthalene ring .

Scientific Research Applications

4,8-Bis(4-propylanilino)naphthalene-1,5-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,8-Bis(4-propylanilino)naphthalene-1,5-dione involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to various biological effects. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-Bis(4-propylanilino)naphthalene-1,5-dione is unique due to its specific substitution pattern and the presence of propyl groups on the aniline moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

91023-90-4

Molecular Formula

C28H28N2O2

Molecular Weight

424.5 g/mol

IUPAC Name

5-hydroxy-8-(4-propylanilino)-4-(4-propylphenyl)iminonaphthalen-1-one

InChI

InChI=1S/C28H28N2O2/c1-3-5-19-7-11-21(12-8-19)29-23-15-17-26(32)28-24(16-18-25(31)27(23)28)30-22-13-9-20(6-4-2)10-14-22/h7-18,29,32H,3-6H2,1-2H3

InChI Key

IAPYQQDSMBTHPD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)NC2=C3C(=O)C=CC(=NC4=CC=C(C=C4)CCC)C3=C(C=C2)O

Origin of Product

United States

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